molecular formula C10H8ClN3O2 B1370122 Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 220141-20-8

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B1370122
CAS No.: 220141-20-8
M. Wt: 237.64 g/mol
InChI Key: LWJWMJWSQGGXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the triazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of triazole derivatives with different substituents.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Hydrolysis: Formation of 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(1H-1,2,3-triazol-1-yl)-benzenecarboxylate
  • Methyl 2-chloro-4-(1H-1,2,4-triazol-3-yl)-benzenecarboxylate
  • Methyl 2-chloro-4-(1H-1,2,4-triazol-5-yl)-benzenecarboxylate

Uniqueness

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The position of the triazole ring and the presence of the ester group make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 2-chloro-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(4-9(8)11)14-6-12-5-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJWMJWSQGGXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231943
Record name Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-20-8
Record name Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220141-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.